molecular formula C7H11NOS B1421611 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1184200-70-1

5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1421611
CAS No.: 1184200-70-1
M. Wt: 157.24 g/mol
InChI Key: IMPWMVPCHXZAOL-UHFFFAOYSA-N
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Description

5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals . This compound is characterized by the presence of a sulfur atom and a nitrogen atom in its five-membered ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with isopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • 4-Methyl-5-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
  • 5-Methyl-4-(propan-2-yl)-1,3-thiazole
  • 2-Methyl-4-(propan-2-yl)-1,3-thiazole

Comparison: 5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable target for further research and development .

Properties

IUPAC Name

5-methyl-4-propan-2-yl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-4(2)6-5(3)10-7(9)8-6/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPWMVPCHXZAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)S1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 3
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 4
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5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 5
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one

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